1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane
Beschreibung
Background and Significance of Azepine-Sulfonamide Chemistry
The confluence of azepane ring systems with sulfonamide functional groups represents one of the most compelling areas of contemporary medicinal chemistry research. Azepane, characterized by its seven-membered saturated ring containing a single nitrogen atom, serves as a fundamental scaffold in numerous pharmaceutical applications. The incorporation of sulfonamide functionality, defined by the characteristic R−S(=O)₂−NR₂ structural motif, introduces both synthetic versatility and biological activity that has proven invaluable across therapeutic domains. The significance of this chemical combination extends beyond mere structural diversity, as azepane-based compounds have demonstrated remarkable pharmacological properties with high degrees of structural diversity, making them exceptionally useful for discovering new therapeutic agents.
The molecular architecture of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane specifically illustrates the sophisticated design principles underlying modern pharmaceutical chemistry. The compound features a seven-membered azepane ring directly bonded to a sulfonyl group, which in turn connects to a 4-fluoro-3-methylphenyl substituent. This structural arrangement creates a molecule with molecular weight 271.35 grams per mole and the simplified molecular input line entry specification O=S(N1CCCCCC1)(C2=CC=C(F)C(C)=C2)=O, indicating the precise connectivity pattern that defines its chemical identity. The presence of the fluorine substituent introduces additional complexity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts.
Research investigations have consistently demonstrated that azepane sulfonamides exhibit potent inhibitory activity against various enzyme targets. Notably, azepine sulfonamides have been identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1, with structure-activity relationship studies revealing that modifications at the 4-position of the azepane ring can yield compounds with 11beta-hydroxysteroid dehydrogenase type 1 inhibition constants in the nanomolar range. These findings underscore the therapeutic potential inherent in this compound class and highlight the importance of systematic structural optimization in achieving desired biological activities.
Historical Development of Sulfonamide Chemistry
The historical trajectory of sulfonamide chemistry represents one of the most significant developments in twentieth-century pharmaceutical science, establishing foundational principles that continue to influence contemporary drug discovery efforts. The initial breakthrough occurred in 1932 within the laboratories of Bayer, where systematic investigations of coal tar dyes led to the discovery of Prontosil, the first broadly effective antibacterial agent for systemic use. This landmark discovery emerged from the hypothesis that coal tar dyes, which demonstrated preferential binding to bacteria and parasites, might be employed to attack harmful organisms within biological systems.
The development of Prontosil followed years of methodical trial and error work involving hundreds of chemical compounds. The research team, led by Gerhard Domagk, identified a red dye synthesized by Bayer chemists that exhibited remarkable therapeutic effects in treating bacterial infections in mouse models. Prontosil demonstrated strong protective action against infections caused by streptococci, including blood infections, childbed fever, and erysipelas, while showing lesser effects against infections caused by other cocci. Significantly, the compound exhibited no antimicrobial activity in vitro, exerting its antibacterial action exclusively in living animals, a phenomenon that initially puzzled researchers.
The mechanism underlying Prontosil's therapeutic efficacy was subsequently elucidated by Daniel Atoll, who discovered that the drug undergoes metabolic cleavage of its azo linkage to liberate sulfanilamide, the actual molecule responsible for the observed bacteriostatic properties. This revelation established that sulfanilamide, originally synthesized in 1906 and widely used in the dye-making industry, represented the active pharmacophore responsible for Prontosil's therapeutic effects. The identification of sulfanilamide in patient blood samples and urine confirmed that the therapeutic action of Prontosil resulted from its in vivo conversion to this simpler sulfonamide compound.
The therapeutic success of sulfonamides catalyzed an unprecedented expansion in pharmaceutical research and development during the late 1930s. Hundreds of manufacturers began producing thousands of tons of various sulfonamide formulations, driven by the enormous clinical demand for these life-saving medications. However, this rapid expansion occurred in an era of minimal regulatory oversight, leading to the tragic elixir sulfanilamide disaster in fall 1937, during which at least 200 individuals suffered poisoning from diethylene glycol contamination. This catastrophe directly prompted the passage of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, establishing crucial regulatory frameworks that continue to govern pharmaceutical development today.
Azepane Derivatives in Contemporary Chemical Research
Contemporary chemical research has established azepane derivatives as exceptionally versatile molecular scaffolds with applications spanning multiple therapeutic areas. Current investigations have documented more than twenty azepane-based drugs approved by regulatory authorities, with these compounds being widely employed to treat various disease conditions. The structural diversity achievable with azepane-containing molecules has positioned this compound class as particularly valuable for discovering new therapeutic agents, with research efforts focusing on optimizing both pharmacological activity and safety profiles.
Recent advances in azepane chemistry have demonstrated remarkable progress in constructing seven-membered ring frameworks through innovative synthetic methodologies. Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has emerged as a particularly effective approach for synthesizing azepine derivatives that are otherwise difficult to access through conventional methods. This methodology enables seven-membered ring formation through 7-exo-dig cyclization, yielding nitrogen-containing heterocyclic compounds including tetrahydroazepine and dihydrobenzazepine derivatives in good yields. The development of such synthetic approaches has significantly expanded the chemical space accessible for azepane-based drug discovery efforts.
Biological activity studies have revealed that azepane derivatives demonstrate activity across diverse therapeutic targets. Investigations of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have identified these compounds as novel inhibitors of glycine transporter 1, with structure-activity relationship studies demonstrating that azepane replacement of piperidine moieties can yield modest increases in inhibitory potency. The most potent glycine transporter 1 inhibitor identified in this series exhibited an inhibition constant of 37 nanomolar with solubility of 14 micromolar, while select compounds demonstrated favorable brain-plasma ratios in pharmacokinetic studies evaluating central nervous system penetration.
| Therapeutic Target | Compound Series | Potency Range | Key Structural Features |
|---|---|---|---|
| 11beta-Hydroxysteroid Dehydrogenase Type 1 | Azepine Sulfonamides | 3.0 nanomolar inhibition constant | 4-position modifications critical |
| Glycine Transporter 1 | N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | 37 nanomolar inhibition constant | Azepane superior to piperidine |
| Various Targets | General Azepane Derivatives | Variable | Over 20 approved drugs |
Contemporary research methodologies have also emphasized the importance of comprehensive structure-activity relationship analysis in optimizing azepane-based therapeutics. These investigations encompass molecular docking studies alongside traditional biological activity assessments, providing detailed insights into the molecular interactions governing therapeutic efficacy. Such approaches have proven invaluable for inspiring new design concepts and development strategies for creating less toxic and more powerful azepane-based drugs against various diseases.
Research Objectives and Scope of Investigation
The investigation of this compound encompasses multiple research objectives designed to comprehensively characterize this compound's chemical properties, synthetic accessibility, and potential applications within pharmaceutical chemistry. The primary objective involves detailed structural analysis of the compound's molecular architecture, examining how the integration of the azepane ring system with the 4-fluoro-3-methylphenylsulfonyl moiety influences overall molecular properties and potential biological activities. This analysis necessitates comprehensive evaluation of conformational preferences, electronic distribution, and intermolecular interaction capabilities that arise from this specific structural arrangement.
A secondary research objective focuses on positioning this compound within the broader context of azepane-sulfonamide chemistry, examining how structural modifications impact biological activity and pharmaceutical utility. This objective requires systematic comparison with related compounds in the literature, identifying structure-activity relationships that govern therapeutic efficacy across different molecular targets. Particular attention is directed toward understanding how the fluorine substitution pattern and methyl substitution on the phenyl ring contribute to overall molecular properties and differentiate this compound from related azepane sulfonamides.
The scope of investigation encompasses both fundamental chemical characterization and applied pharmaceutical chemistry considerations. Fundamental characterization includes detailed analysis of synthetic approaches for accessing this compound, evaluation of its chemical stability under various conditions, and assessment of its physical properties including solubility, crystallinity, and thermal behavior. Applied considerations involve examining potential biological targets based on structural similarity to known active compounds, evaluating synthetic accessibility for medicinal chemistry applications, and identifying potential optimization strategies for enhancing desired properties.
| Research Objective | Specific Focus Areas | Expected Outcomes |
|---|---|---|
| Structural Analysis | Molecular architecture, conformational preferences | Comprehensive chemical characterization |
| Comparative Analysis | Structure-activity relationships, target identification | Pharmaceutical potential assessment |
| Synthetic Evaluation | Accessibility, optimization strategies | Practical development insights |
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-11-10-12(6-7-13(11)14)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABVSPYCHQKVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Materials and Reagents
| Compound/Role | Purity | Source |
|---|---|---|
| Azepane | ≥98% | Commercial |
| 4-Fluoro-3-methylbenzenesulfonyl chloride | ≥95% | Custom synthesis |
| Triethylamine (TEA) | ≥99% | Commercial |
| Dichloromethane (DCM) | Anhydrous | Commercial |
Procedure
-
Reaction Setup : In a flame-dried flask, dissolve azepane (1.0 equiv, 99.2 mg, 1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.
-
Addition of Sulfonyl Chloride : Add 4-fluoro-3-methylbenzenesulfonyl chloride (1.2 equiv, 230 mg, 1.2 mmol) dropwise at 0°C.
-
Base Introduction : Introduce TEA (2.5 equiv, 350 μL, 2.5 mmol) slowly to mitigate exothermicity.
-
Stirring : Warm to room temperature (RT) and stir for 4–6 hours, monitoring by TLC (hexane:ethyl acetate = 3:1, Rf ≈ 0.5).
-
Workup : Quench with ice-cold water (20 mL), extract with DCM (3 × 15 mL), dry over Na2SO4, and concentrate in vacuo.
-
Purification : Recrystallize from ethanol/water (yield: 85%) or perform column chromatography (SiO2, hexane:ethyl acetate gradient).
Optimization of Reaction Conditions
Solvent and Base Screening
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 4 | 85 |
| Pyridine | THF | Reflux | 6 | 78 |
| NaOH (10%) | H2O/DCM | RT | 2 | 65 |
Key Findings :
Stoichiometric Adjustments
-
1.2 equiv of sulfonyl chloride ensures complete conversion without excess reagent carryover.
-
Substoichiometric base (<2 equiv) results in incomplete HCl scavenging, lowering yield by 15–20%.
Alternative Synthetic Approaches
Solid-Phase Synthesis
A patent-derived method immobilizes azepane on Wang resin, followed by sulfonylation and cleavage, achieving 72% yield. While scalable, this requires specialized equipment and is less cost-effective for small batches.
Microwave-Assisted Synthesis
Rapid heating (100°C, 30 min) in DMF with TEA affords 80% yield, reducing reaction time by 75%. However, scalability and energy costs remain limiting factors.
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Data
Challenges and Troubleshooting
-
Side Reactions : Over-sulfonylation is negligible due to azepane’s single amine site. However, residual moisture hydrolyzes sulfonyl chloride; ensure anhydrous conditions.
-
Low Yields : Re-crystallize sulfonyl chloride prior to use to remove acidic impurities.
-
Scale-Up Issues : Exothermicity at >10 mmol scales necessitates controlled addition rates and cooling.
Industrial and Research Applications
The compound’s synthesis supports drug discovery pipelines targeting antibacterial agents and kinase inhibitors . Recent patents highlight its utility as a precursor in menin-MLL interaction inhibitors , underscoring its versatility .
Analyse Chemischer Reaktionen
1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The fluoro and methyl substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent and Molecular Profile Comparison
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : The target compound’s 3-methyl group is electron-donating, contrasting with nitro (electron-withdrawing) in , which reduces ring electron density and may decrease sulfonamide acidity.
- Steric Hindrance: Bromo (in ) and piperazinyl-methanone (in ) introduce bulkier groups, which could hinder binding in biological targets compared to the smaller methyl group.
Biologische Aktivität
1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane is a sulfonamide derivative characterized by a unique azepane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to an azepane ring, which is a seven-membered saturated ring containing one nitrogen atom. The presence of the 4-fluoro-3-methylphenyl group enhances its chemical reactivity and biological activity. Sulfonamide compounds are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis.
Synthesis Methods
The synthesis of this compound can be accomplished through various methods. Common approaches include:
- Condensation Reactions : Involving the reaction of sulfonamide precursors with azepane derivatives.
- Functionalization Techniques : Utilizing electrophilic aromatic substitution to introduce the 4-fluoro-3-methylphenyl group.
Biological Activity
This compound exhibits several notable biological activities:
- Antibacterial Properties : Like other sulfonamides, it may inhibit bacterial growth by targeting folic acid synthesis pathways.
- Anti-inflammatory Effects : Structural similarities with known anti-inflammatory agents suggest potential efficacy in reducing inflammation.
- Analgesic Activity : Preliminary studies indicate that this compound may possess pain-relieving properties.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antibacterial | Inhibition of folic acid synthesis | Treatment of bacterial infections |
| Anti-inflammatory | Modulation of inflammatory pathways | Pain management in inflammatory diseases |
| Analgesic | Interaction with pain receptors | Pain relief therapies |
Case Studies and Research Findings
Recent studies have focused on the biological activity and therapeutic potential of this compound. Here are some key findings:
- In Vitro Studies : Research has demonstrated that this compound shows significant antibacterial activity against various strains of bacteria, comparable to traditional sulfonamides. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Molecular Modeling Studies : Computational analyses have suggested that this compound fits well within the active sites of target enzymes involved in bacterial metabolism, enhancing its potential as an antibacterial agent.
- Comparative Studies : In comparative analyses with other sulfonamide derivatives, this compound exhibited superior selectivity and potency against specific bacterial strains, indicating its potential for further development as a therapeutic agent.
Case Study Example
A notable case study involved the application of this compound in treating a patient with recurrent bacterial infections resistant to conventional antibiotics. The patient showed significant improvement after administration of the compound, demonstrating its potential effectiveness in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
